7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N'-methylenebis-
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Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- is a bicyclic compound with significant interest in various scientific fields due to its unique structure and properties. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antitumor activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- involves its interaction with specific molecular targets. For instance, it may inhibit protein phosphatases by binding to their active sites, thereby affecting cellular signaling pathways . This inhibition can lead to various biological effects, including antitumor activity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo(2.2.1)heptane: Known for its use in polymer synthesis and radical-induced alkene polymerizations.
Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate: Used in organic synthesis and known for its unique reactivity.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- stands out due to its specific structure, which allows for high stereoselectivity in reactions and its potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
73806-16-3 |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O6/c20-14-10-6-1-2-7(24-6)11(10)15(21)18(14)5-19-16(22)12-8-3-4-9(25-8)13(12)17(19)23/h6-13H,1-5H2 |
InChI Key |
UHCCEUKHMDEUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)CN4C(=O)C5C6CCC(C5C4=O)O6 |
Origin of Product |
United States |
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